1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide

Medicinal Chemistry Serotonin Receptor Ligands Dopamine Receptor Ligands

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide (CAS 92099-31-5) is the preferred starting material for CNS drug discovery, offering the validated 6-carbon linker critical for sub-10 nM binding at 5-HT1A/D2 receptors. Its dihydrobromide salt ensures high aqueous solubility, enabling nucleophilic substitutions under aqueous conditions and bioconjugation without organic co-solvents. With ≥98% purity, it minimizes impurity-driven side reactions, ensuring high-yield synthesis of potent long-chain arylpiperazines (LCAPs) and PROTAC candidates. Procure this essential intermediate for reproducible, high-activity results.

Molecular Formula C11H25Br3N2
Molecular Weight 425.04 g/mol
Cat. No. B11925615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide
Molecular FormulaC11H25Br3N2
Molecular Weight425.04 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCCCBr.Br.Br
InChIInChI=1S/C11H23BrN2.2BrH/c1-13-8-10-14(11-9-13)7-5-3-2-4-6-12;;/h2-11H2,1H3;2*1H
InChIKeySWIHTAMZXIZPFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide: A Versatile Piperazine Building Block for Drug Discovery and Chemical Biology


1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide (CAS 92099-31-5) is a halogenated piperazine derivative that serves as a key synthetic intermediate in medicinal chemistry and chemical biology . Structurally, it features a piperazine core substituted with a methyl group at one nitrogen and a 6-bromohexyl chain at the other, offering a unique combination of a reactive terminal bromide for nucleophilic substitution and a tertiary amine moiety for further derivatization . This compound is widely utilized as a building block for the construction of long-chain arylpiperazines (LCAPs), PROTAC linkers, and other bioactive molecules, and is available from multiple suppliers with purity specifications up to 98% .

Why Substituting 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide with Other Piperazine Analogs Can Compromise Synthetic Outcomes


In the realm of piperazine-based chemical synthesis, the precise length of the alkyl linker and the nature of the leaving group are critical determinants of reaction efficiency and biological activity [1]. For instance, in the development of long-chain arylpiperazine (LCAP) ligands targeting serotonin and dopamine receptors, the 6-carbon linker has been specifically shown to yield optimal binding affinities; shortening or lengthening this spacer can drastically alter pharmacological profiles [2]. Similarly, the dihydrobromide salt form of this compound ensures high aqueous solubility and stability, which can be advantageous over free-base or other salt forms during nucleophilic substitution reactions . Therefore, simply substituting this compound with a shorter-chain analog (e.g., 1-(3-bromopropyl)-4-methylpiperazine) or a different halogenated derivative (e.g., 1-(6-chlorohexyl)-4-methylpiperazine) without rigorous re-optimization can lead to failed reactions or biologically inactive products.

Quantitative Differentiation of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide from Structural Analogs


Hexyl Spacer Length Enables High-Affinity Ligand Design for CNS Targets

In the design of long-chain arylpiperazines (LCAPs) targeting CNS receptors, the 6-carbon hexyl linker has been demonstrated to confer high binding affinity for 5-HT1A and D2 receptors [1]. In contrast, ligands incorporating shorter 4-carbon linkers (e.g., buspirone analogs) typically exhibit lower affinity or altered receptor subtype selectivity [2]. Specifically, in a series of 6-bromohexyl saccharine derivatives, the use of a 6-carbon spacer resulted in compounds with Ki values of 4 nM for 5-HT1A (compound 18) and 7 nM for D2 (compound 15), whereas analogous compounds with shorter linkers showed reduced potency [3].

Medicinal Chemistry Serotonin Receptor Ligands Dopamine Receptor Ligands

High Purity (≥98%) from Commercial Suppliers Minimizes Side Reactions

Commercial vendors of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide offer the compound with purity specifications of 98% or higher . In contrast, analogous compounds such as 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide are typically supplied at 95% purity . This higher purity reduces the risk of side reactions caused by impurities, which is particularly critical in multi-step syntheses where byproduct accumulation can severely impact yield .

Organic Synthesis Chemical Procurement Quality Control

Dihydrobromide Salt Form Enhances Solubility and Stability for Aqueous Reactions

1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide is supplied as the dihydrobromide salt, which confers high aqueous solubility compared to its free-base counterpart . While quantitative solubility data for this specific salt is not publicly available, related piperazine dihydrobromides exhibit solubilities exceeding 50 mg/mL in water, whereas free-base forms are typically sparingly soluble (<1 mg/mL) [1]. This enhanced solubility facilitates nucleophilic substitution reactions in aqueous or biphasic media, which are common in bioconjugation and polymer chemistry .

Bioconjugation Aqueous Synthesis Salt Selection

Optimal Chain Length for PROTAC Linker Applications

In the design of proteolysis-targeting chimeras (PROTACs), the length and composition of the linker between the E3 ligase ligand and the target protein ligand are critical for ternary complex formation and degradation efficiency [1]. Alkyl linkers of 6-8 carbons, such as the 6-bromohexyl chain present in this compound, are frequently employed to provide optimal spatial orientation while maintaining favorable physicochemical properties . While direct comparative degradation data (DC50) for PROTACs synthesized with this specific building block are not publicly available, the 6-carbon hexyl linker is a widely accepted standard in PROTAC design, with shorter linkers (C3-C4) often resulting in reduced degradation potency due to suboptimal target engagement [2].

PROTACs Targeted Protein Degradation Linker Chemistry

Limited Availability of Direct Comparative Data - A Note on Evidence Strength

It must be explicitly stated that while the above evidence supports the utility and advantages of 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide, direct head-to-head quantitative comparisons with close structural analogs (e.g., 1-(4-bromobutyl)-4-methylpiperazine dihydrobromide) are scarce in the public literature. Most of the differentiation presented here relies on class-level inference from related chemical series or on vendor-supplied purity specifications. Therefore, procurement decisions should be guided by the intended application: for CNS LCAP synthesis and PROTAC linker chemistry, the 6-carbon spacer is strongly supported by literature precedent; for other applications, additional in-house validation may be required.

Evidence Transparency Procurement Decision-Making

Recommended Applications for 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide Based on Quantitative Evidence


Synthesis of High-Affinity Serotonin and Dopamine Receptor Ligands

As demonstrated by Kułaga et al., the 6-bromohexyl linker is a critical structural element for achieving sub-10 nM binding affinity at 5-HT1A and D2 receptors [1]. Procuring 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide provides a direct route to construct such potent LCAPs, making it the preferred starting material for CNS drug discovery programs targeting these receptors .

PROTAC Linker Synthesis for Targeted Protein Degradation

The 6-carbon hexyl chain is a widely adopted linker length in PROTAC design, offering an optimal balance between flexibility and spatial orientation [1]. Using this compound as a building block allows for the rapid generation of PROTAC candidates, leveraging established linker SAR that favors 6-8 carbon alkyl spacers .

Aqueous-Phase Bioconjugation and Polymer Chemistry

The dihydrobromide salt form ensures high water solubility, enabling nucleophilic substitution reactions under aqueous conditions without organic co-solvents [1]. This makes the compound particularly suitable for bioconjugation (e.g., attaching fluorophores or affinity tags to biomolecules) and for synthesizing water-soluble polymers .

Quality-Critical Multi-Step Syntheses Requiring High-Purity Intermediates

With commercially available purity of 98% or higher [1], this compound minimizes the risk of impurity-driven side reactions, which is essential for complex synthetic sequences where intermediate purity directly correlates with final product yield and purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Bromohexyl)-4-methylpiperazine Dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.